3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide
Description
The compound 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a 1,4-oxathiine derivative characterized by a fused oxathiine ring system (5,6-dihydro-1,4-oxathiine) substituted with a phenyl group at position 3 and a carboxamide group at position 2. The carboxamide moiety is further substituted with a 2-(phenylcarbonyl)phenyl group.
Structurally, this compound belongs to a class of sulfur-containing heterocycles known for applications in agrochemicals and pharmaceuticals. Its complex substitution pattern distinguishes it from simpler analogs, such as oxycarboxin (a commercial fungicide), by introducing a benzoylphenyl substituent, which may influence solubility, target binding, and metabolic stability .
Properties
Molecular Formula |
C24H19NO5S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-(2-benzoylphenyl)-4,4-dioxo-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C24H19NO5S/c26-21(17-9-3-1-4-10-17)19-13-7-8-14-20(19)25-24(27)22-23(18-11-5-2-6-12-18)31(28,29)16-15-30-22/h1-14H,15-16H2,(H,25,27) |
InChI Key |
RJSSRVSBNCEYEF-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multi-step organic reactions. One common method includes the formation of the oxathiine ring through a cyclization reaction, followed by the introduction of the phenyl and carbonyl groups under controlled conditions. Specific reagents and catalysts are used to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide with structurally related compounds:
Key Differences and Implications
This substitution may enhance binding to fungal cytochrome bc1 complexes or other biological targets . N-(3-chlorobenzyl)-3-phenyl-N-(pyridin-2-yl)... () replaces the benzoylphenyl group with a pyridine and chlorobenzyl group, likely altering solubility and microbial target specificity .
Sulfone vs. Thioether :
- The 4,4-dioxide modification in the target compound and oxycarboxin increases polarity and oxidative stability compared to carboxin (which lacks sulfone groups). This enhances systemic translocation in plants and resistance to metabolic degradation .
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (560.6 g/mol vs. Computational predictions (e.g., LogP) would be critical to compare membrane permeability .
Biological Activity :
- Oxycarboxin’s efficacy against rusts and smuts is well-documented, while the target compound’s benzoylphenyl group may broaden its antifungal spectrum or improve potency against resistant strains .
- The pyridin-2-yl and halogenated analogs () show promise in anti-infective research, suggesting the target compound could be repurposed for pharmaceutical applications .
Research Findings and Mechanistic Insights
- The target compound’s benzoylphenyl group may require tailored conditions to avoid side reactions during synthesis .
SAR (Structure-Activity Relationship) : The 4,4-dioxide group is critical for fungicidal activity in oxycarboxin, and its retention in the target compound supports similar mechanisms of action (e.g., inhibition of succinate dehydrogenase). The benzoylphenyl substituent may modulate binding affinity or off-target effects .
Biological Activity
3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide (CAS Number: 1144487-02-4) is a compound of interest due to its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for the compound is , with a molecular weight of 433.5 g/mol. The structure includes a dihydro-1,4-oxathiine ring which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H19NO5S |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 1144487-02-4 |
Antimicrobial Properties
Research indicates that derivatives of oxathiines exhibit significant antimicrobial activity. For instance, compounds similar to 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine have shown efficacy against various bacterial strains. A study demonstrated that oxathiine derivatives could inhibit the growth of both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and function.
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies using various cancer cell lines showed that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation, such as the Wnt/β-catenin pathway.
Case Study : A recent study on a related oxathiine derivative indicated a significant reduction in tumor size in xenograft models when administered at specific dosages. The study highlighted the compound's ability to enhance the efficacy of conventional chemotherapeutics.
Enzyme Inhibition
The biological activity of this compound may also be attributed to its role as an enzyme inhibitor. Specifically, it has been noted for its inhibitory effects on certain enzymes involved in metabolic pathways linked to cancer progression.
The mechanisms through which 3-phenyl-N-[2-(phenylcarbonyl)phenyl]-5,6-dihydro-1,4-oxathiine exerts its biological effects include:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cells.
- Apoptosis Induction : Activation of caspases and modulation of Bcl-2 family proteins are observed following treatment.
- Inhibition of Metastatic Pathways : By downregulating matrix metalloproteinases (MMPs), it may inhibit cancer cell invasion and metastasis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
